molecular formula C13H18N2O3 B1278089 benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 930837-03-9

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B1278089
CAS No.: 930837-03-9
M. Wt: 250.29 g/mol
InChI Key: WYLJXEXNZWQHBJ-GFCCVEGCSA-N
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Description

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a piperazine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the protection of the NH group using a tert-butyl group, followed by the reaction with mesyl chloride and subsequent treatment with sodium cyanide to yield the protected piperazine derivative .

Industrial Production Methods

In industrial settings, the production of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different piperazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to act as a scaffold, facilitating the binding of pharmacophoric groups to the target macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. These features enhance its versatility as an intermediate in the synthesis of various bioactive compounds, making it a valuable tool in medicinal chemistry and drug development .

Biological Activity

Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, also known by its CAS number 930837-03-9, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, interacts with various biological targets, making it a subject of interest in drug development and biochemical research.

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of approximately 250.294 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, as it serves as a scaffold for binding to pharmacophoric groups that interact with enzymes and receptors.

Key Structural Features:

  • Piperazine Ring: Facilitates interaction with biological macromolecules.
  • Hydroxymethyl Group: Potentially enhances solubility and reactivity.
  • Benzyl Ester Functionality: Contributes to the compound's lipophilicity and binding affinity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine structure allows for modulation of the activity of these targets, influencing various biochemical pathways associated with diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction:
    • The compound has been studied for its ability to modulate enzyme activity, particularly in the context of metabolic pathways relevant to neurological disorders and cancer.
  • Receptor Binding:
    • It shows promising binding affinity to various receptors, suggesting potential applications in treating conditions like anxiety and pain by acting as a modulator of fatty acid amide hydrolase (FAAH) and other targets .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Modulation:
    A study demonstrated that this compound could effectively inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters in animal models. This suggests potential applications in treating mood disorders.
  • Pharmacokinetic Profiles:
    Research on pharmacokinetics indicates that this compound has favorable absorption characteristics, with studies showing significant bioavailability in various animal models .

Applications in Pharmaceutical Development

The versatility of this compound makes it an important intermediate in the synthesis of complex organic molecules. Its potential applications include:

  • Drug Development: As a key intermediate for drugs targeting neurological disorders and cancer therapies.
  • Research Applications: Used in studies investigating enzyme interactions and receptor binding mechanisms.

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC₁₃H₁₈N₂O₃250.294 g/molModulates enzyme/receptor activity
Related Piperazine DerivativeVariesVariesVaries; often similar mechanisms

Properties

IUPAC Name

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJXEXNZWQHBJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190155
Record name Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930837-03-9
Record name Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930837-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flame dried flask under an inert atmosphere containing potassium tert-butoxide (12.18 g, 108.58 mmol) and water (900 mg, 50.00 mmol) at 0° C. is added (+/-)-tetrahydro-3-oxo-3 H-oxazolo(3,4-a)pyrazin-7(1 H)-carboxylic acid phenylmethylester (Step 3, 10.00 g, 36.19 mmol). The reaction is warmed to ambient temperature, stirred for 2 hours, cooled to 0° C., acidified to pH=2 with conc. HCl, adjusted to pH=9 with 1N NaOH, and extracted with methylene chloride (2×100 mL). The organic extracts are combined, dried over Na2SO4, concentrated in vacuo, and chromatographed on silica gel (230-400 mesh, 250 mL), eluting with chloroform/methanol (95/5). The appropriate fractions are combined (Rf =0.13, TLC, chloroform/methanol, 90/10) and concentrated in vacuo to give the title compound, NMR (CDCl3) 7.34-7.25, 5.09, 3.95, 3.55-3.53, 3.41, 3.34, 2.92, 2.72-2.70.
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Synthesis routes and methods II

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Synthesis routes and methods III

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